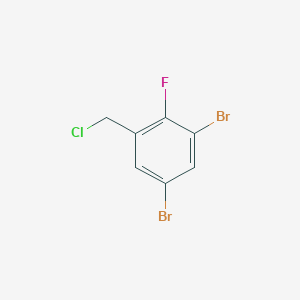
3,5-Dibromo-2-fluorobenzyl chloride
説明
3,5-Dibromo-2-fluorobenzyl chloride is a useful research compound. Its molecular formula is C7H4Br2ClF and its molecular weight is 302.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,5-Dibromo-2-fluorobenzyl chloride (DBFBC) is a halogenated organic compound that has garnered attention in various fields of medicinal chemistry and biological research. This article explores the biological activity of DBFBC, focusing on its synthesis, structure-activity relationships, and potential applications in therapeutic contexts.
- Chemical Formula : C7H4Br2ClF
- CAS Number : 1806354-68-6
- Molecular Weight : 267.37 g/mol
DBFBC is characterized by the presence of bromine and fluorine substituents on the benzyl ring, which significantly influence its biological properties.
Synthesis
DBFBC can be synthesized through several methods, typically involving the bromination of 2-fluorobenzyl chloride. The synthesis process often employs electrophilic aromatic substitution reactions, which are common in the preparation of halogenated aromatic compounds.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of DBFBC and related compounds. For instance, derivatives of 3,5-dibromo-2-hydroxyacetophenone have shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most active compounds exhibited IC50 values ranging from 4.12 μM to 8.50 μM against these cell lines .
Table 1: Anticancer Activity of DBFBC Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3,5-Dibromo-2-hydroxyacetophenone | MCF-7 | 4.12 ± 0.55 |
| 3,5-Dibromo-2-hydroxyacetophenone | A549 | 8.50 ± 0.82 |
| Other derivatives | Various | Varies |
Enzyme Inhibition
DBFBC has also been evaluated for its inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are important targets in diabetes management. Some derivatives demonstrated significant inhibition, indicating their potential as therapeutic agents for managing postprandial blood glucose levels .
Antioxidant Activity
The antioxidant potential of DBFBC derivatives was assessed using the nitric oxide (NO) radical scavenging assay. Compounds exhibiting strong NO radical scavenging activity were further screened for their ability to inhibit or activate superoxide dismutase (SOD), an important enzyme in cellular defense against oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of DBFBC is closely linked to its structure. The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity and interaction with biological targets. Studies suggest that modifications to the benzyl ring can lead to variations in potency and selectivity against different enzymes and cancer cell lines .
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increased cytotoxicity |
| Fluorine | Enhanced enzyme inhibition |
| Hydroxyl Group | Potentially increases antioxidant activity |
Case Studies
- Cytotoxicity Assessment : In a study evaluating various dibrominated compounds, DBFBC was found to exhibit low cytotoxicity against Vero cells while maintaining significant anticancer activity against MCF-7 cells .
- Enzymatic Assays : Derivatives of DBFBC were tested for their ability to inhibit α-glucosidase and α-amylase, with some showing promising results that could lead to new treatments for diabetes .
特性
IUPAC Name |
1,5-dibromo-3-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNRQSMXSLSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















